![molecular formula C12H10ClN5S B14010176 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine CAS No. 5069-76-1](/img/structure/B14010176.png)
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine is a chemical compound that belongs to the purine class of compounds It is characterized by the presence of a chlorophenyl group attached to a purine ring via a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chlorophenylmethylsulfanyl precursor.
Formation of the Purine Ring: The chlorophenylmethylsulfanyl group is then introduced to the purine ring through a series of nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various functionalized purine derivatives.
Scientific Research Applications
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- 6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine
- 4-chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
Comparison: 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine is unique due to its purine ring structure, which distinguishes it from other similar compounds that may have pyridine or pyrimidine rings. This structural difference can lead to variations in biological activity and chemical reactivity, making it a valuable compound for specific applications.
Properties
CAS No. |
5069-76-1 |
|---|---|
Molecular Formula |
C12H10ClN5S |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10ClN5S/c13-8-3-1-7(2-4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
InChI Key |
LXTIMTIDPYWJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2NC=N3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
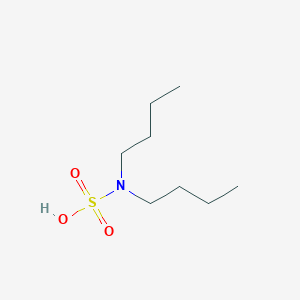
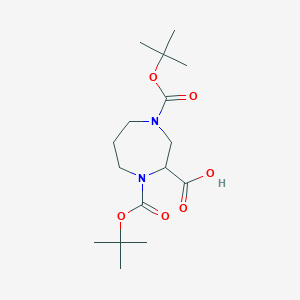

![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
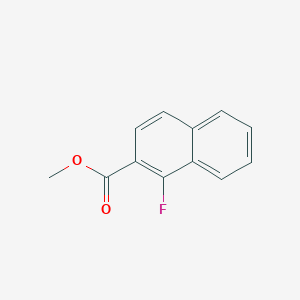
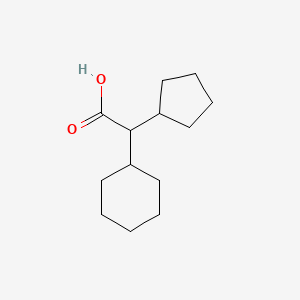
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)
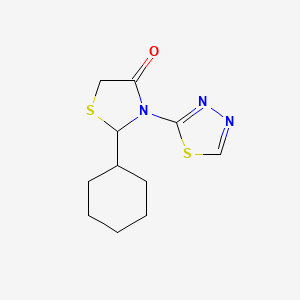

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)

![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
